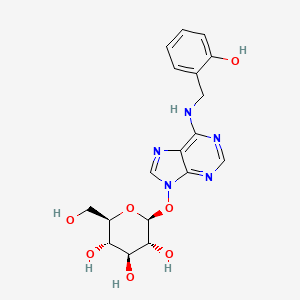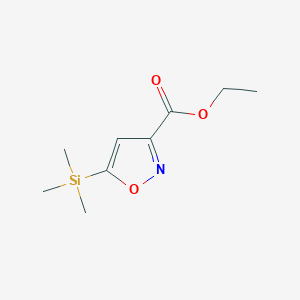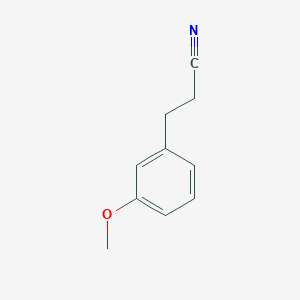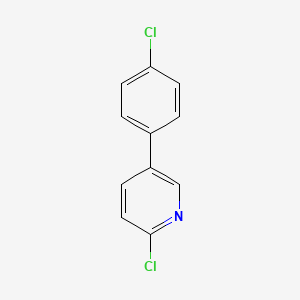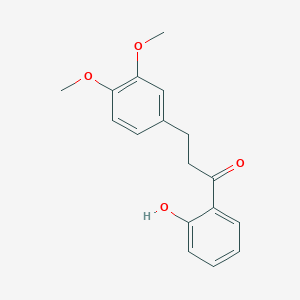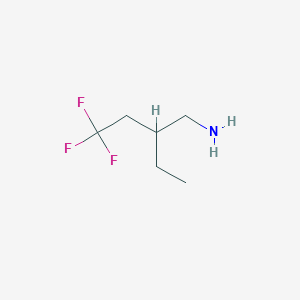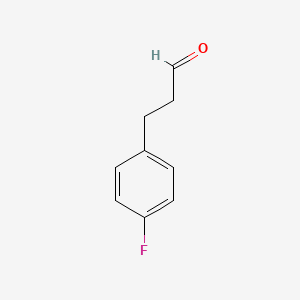
3-(4-Fluorophenyl)propanal
Übersicht
Beschreibung
“3-(4-Fluorophenyl)propanal” is a chemical compound with the CAS Number: 63416-70-6 . It has a molecular weight of 152.17 and its linear formula is C9H9FO .
Molecular Structure Analysis
The InChI code for “3-(4-Fluorophenyl)propanal” is 1S/C9H9FO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2 . This indicates that the molecule consists of a propanal group attached to a 4-fluorophenyl group.Physical And Chemical Properties Analysis
“3-(4-Fluorophenyl)propanal” is a liquid at room temperature . The compound should be stored in an inert atmosphere, under -20°C .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research and Drug Development
Compounds related to 3-(4-Fluorophenyl)propanal have been explored for their potential in medical applications, despite their association with drug abuse. For instance, the pharmacokinetic properties of 3-Fluorophenmetrazine (3-FPM), a derivative, were investigated to understand its behavior in forensic and clinical cases. This research involved developing a detection method for 3-FPM in biological samples, which is crucial for interpreting its pharmacokinetics and potential medical applications Grumann, Huppertz, Bisel, Angerer, & Auwärter, 2019.
Chemistry and Catalysis
In the realm of chemistry, derivatives of 3-(4-Fluorophenyl)propanal have been utilized in catalysis research. The hydroformylation of 3,3-bis(p-fluorophenyl)propene using rhodium catalysts is an example, where the chemoselectivity and regioselectivity of the reaction were studied. This research contributes to the understanding of catalytic processes and the development of valuable building blocks for pharmaceuticals Botteghi, Paganelli, Marchetti, & Pannocchia, 1999.
Materials Science
In materials science, the structural properties of compounds related to 3-(4-Fluorophenyl)propanal have been analyzed to understand their potential applications in the development of new materials. For example, the crystal structure of a molecule containing a 3-(4-Fluorophenyl) group was studied, revealing insights into its molecular arrangement and intermolecular interactions. This kind of research aids in the design and synthesis of materials with specific properties Butcher, Jasinski, Narayana, Lakshmana, & Yathirajan, 2007.
Analytical Chemistry
Analytical methods for distinguishing and characterizing compounds related to 3-(4-Fluorophenyl)propanal have also been a focus of research. Studies have described the synthesis, characterization, and differentiation of 3-FPM from its isomers, which is important for forensic analysis and the identification of new psychoactive substances. This research provides tools for the accurate identification of compounds in complex matrices McLaughlin, Morris, Kavanagh, Dowling, Power, Twamley, O'Brien, Talbot, Sitte, & Brandt, 2017.
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXPSIARJQTDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436606 | |
| Record name | 3-(4-fluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)propanal | |
CAS RN |
63416-70-6 | |
| Record name | 3-(4-fluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorophenyl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)
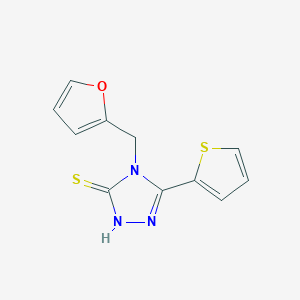

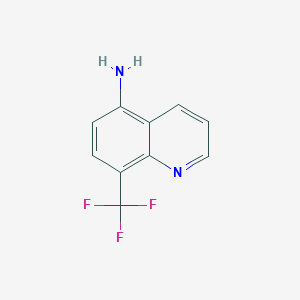
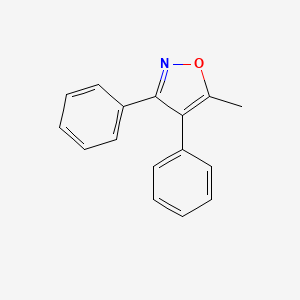
![7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile](/img/structure/B1353972.png)
